Methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-
Description
Introduction to Methanol, (1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis-
Methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- stands as a distinctive member of the organosilicon compound family, characterized by its symmetrical molecular architecture and functional group arrangement. The compound's significance in contemporary chemical research stems from its unique combination of siloxane backbone stability and reactive hydroxymethyl functionalities. This dual nature provides researchers and industrial chemists with a versatile platform for developing advanced materials and conducting specialized synthetic transformations.
The molecular structure of this compound embodies the fundamental principles of organosilicon chemistry, where the central disiloxane unit provides thermal stability and chemical resistance, while the peripheral hydroxymethyl groups offer sites for further chemical modification. This architectural design has made the compound particularly valuable in applications requiring both structural integrity and reactive functionality. The symmetrical arrangement of substituents around the disiloxane core contributes to the compound's predictable behavior in various chemical environments.
Industrial applications of methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- have expanded significantly as researchers have developed new synthetic methodologies and discovered novel reaction pathways. The compound's ability to participate in condensation reactions, crosslinking processes, and functionalization procedures has established its importance in specialized manufacturing processes. Contemporary research continues to explore new applications for this compound, particularly in areas where the combination of siloxane stability and hydroxyl reactivity provides unique advantages.
Chemical Identity and Nomenclature
The chemical identity of methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- encompasses multiple nomenclature systems and identification methods, reflecting the compound's importance across various scientific and industrial domains. Understanding the complete identity profile requires examination of systematic naming conventions, registry numbers, and alternative designations used throughout the scientific literature and commercial applications.
The compound's nomenclature reflects its structural complexity and functional group diversity, necessitating careful attention to naming conventions across different chemical databases and literature sources. This comprehensive approach to chemical identification ensures accurate communication among researchers, manufacturers, and regulatory agencies working with this compound. The various naming systems employed highlight different aspects of the molecular structure, from systematic chemical nomenclature to practical commercial designations.
IUPAC Nomenclature and Systematic Naming
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows systematic organic chemistry naming principles while accommodating the unique characteristics of organosilicon structures. According to established IUPAC conventions, the compound is properly designated as (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dimethanol, reflecting the central disiloxane core with its associated methyl and hydroxymethyl substituents.
The systematic naming approach emphasizes the disiloxane backbone as the parent structure, with the tetramethyl substitution pattern clearly indicated through positional numbering. The terminal hydroxymethyl groups are identified through the dimethanol designation, providing a complete structural description within the IUPAC framework. This naming convention ensures unambiguous identification of the compound across different chemical databases and literature sources.
Alternative IUPAC-acceptable names include 1,1′-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis[methanol], which emphasizes the bis-methanol functionality linked through the tetramethyldisiloxane bridge. This nomenclature variant highlights the symmetrical nature of the molecule and the equivalent chemical environments of the terminal hydroxymethyl groups. The systematic approach to naming ensures consistency across different applications and research contexts.
Registry Numbers and Database Identifiers (CAS, PubChem CID)
The Chemical Abstracts Service (CAS) registry number for methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- is 5833-59-0, providing the primary identification number used throughout chemical literature and commercial applications. This CAS number serves as the definitive identifier for regulatory purposes, commercial transactions, and scientific communication, ensuring accurate compound identification across different organizations and jurisdictions.
Properties
IUPAC Name |
[[hydroxymethyl(dimethyl)silyl]oxy-dimethylsilyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18O3Si2/c1-10(2,5-7)9-11(3,4)6-8/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZSOVXXWFZQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(CO)O[Si](C)(C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18O3Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064019 | |
| Record name | (1,1,3,3-Tetramethyl-1,3-disiloxanediyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5833-59-0 | |
| Record name | 1,1′-(1,1,3,3-Tetramethyl-1,3-disiloxanediyl)bis[methanol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5833-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanol, 1,1'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005833590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, 1,1'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (1,1,3,3-Tetramethyl-1,3-disiloxanediyl)dimethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1,1,3,3-tetramethyl-1,3-disiloxanediyl)dimethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.925 | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
A widely cited method involves the hydrosilylation of hydroxymethylsilane derivatives. As detailed in patent KR20140048316A, this approach employs a hydroxymethyl-functional silane (e.g., dimethylhydroxymethylsilane) reacted with water in the presence of acidic or basic catalysts. The general reaction proceeds as follows:
$$
2 \, \text{Me}2\text{Si}(\text{CH}2\text{OH})\text{H} + \text{H}2\text{O} \xrightarrow{\text{catalyst}} \text{Me}2\text{Si}(\text{CH}2\text{OH})-\text{O}-\text{Si}(\text{CH}2\text{OH})\text{Me}2 + 2 \, \text{H}2
$$
The catalyst (e.g., sulfuric acid or triethylamine) facilitates siloxane bond formation by promoting the condensation of silanol intermediates.
Optimization and Yield Enhancement
Key parameters influencing yield include:
- Catalyst loading : 0.5–2.0 mol% of acid/base relative to silane.
- Temperature : 60–90°C for 4–12 hours.
- Solvent : Toluene or tetrahydrofuran (THF) to stabilize intermediates.
Under optimized conditions, yields exceeding 85% are achievable, with purity confirmed via $$^{29}\text{Si}$$ NMR. Side products, such as cyclic trisiloxanes, are minimized by controlling water addition rates.
Hydrolysis of Acetate-Protected Intermediates
Synthesis of 1,3-Bis(acetoxymethyl)tetramethyldisiloxane
The diacetate derivative (CAS 5360-04-3) serves as a protected precursor for the target compound. It is synthesized via acetylation of the hydroxymethyl intermediate using acetic anhydride:
$$
\text{Me}2\text{Si}(\text{CH}2\text{OH})-\text{O}-\text{Si}(\text{CH}2\text{OH})\text{Me}2 + 2 \, (\text{CH}3\text{CO})2\text{O} \rightarrow \text{Me}2\text{Si}(\text{CH}2\text{OAc})-\text{O}-\text{Si}(\text{CH}2\text{OAc})\text{Me}2 + 2 \, \text{H}_2\text{O}
$$
This step achieves near-quantitative yields under mild conditions (25°C, 1 hour).
Saponification to Yield the Target Compound
The diacetate is hydrolyzed under basic conditions:
$$
\text{Me}2\text{Si}(\text{CH}2\text{OAc})-\text{O}-\text{Si}(\text{CH}2\text{OAc})\text{Me}2 + 2 \, \text{NaOH} \rightarrow \text{Me}2\text{Si}(\text{CH}2\text{OH})-\text{O}-\text{Si}(\text{CH}2\text{OH})\text{Me}2 + 2 \, \text{CH}_3\text{COONa}
$$
Optimal conditions involve 10% aqueous NaOH at 50°C for 3 hours, yielding 92–95% pure product.
Condensation of Dimethylhydroxymethylsilanol
Acid-Catalyzed Dehydration
Self-condensation of dimethylhydroxymethylsilanol offers a direct route:
$$
2 \, \text{Me}2\text{Si}(\text{CH}2\text{OH})\text{OH} \xrightarrow{\text{H}^+} \text{Me}2\text{Si}(\text{CH}2\text{OH})-\text{O}-\text{Si}(\text{CH}2\text{OH})\text{Me}2 + \text{H}_2\text{O}
$$
Sulfuric acid (0.1–0.5 M) at 80°C drives the reaction to completion within 6 hours.
Purity and Byproduct Management
GC-MS analyses reveal trace amounts of higher oligomers (e.g., trisiloxanes), necessitating fractional distillation for industrial-grade purification.
Comparative Analysis of Synthetic Routes
Physicochemical Properties and Characterization
Critical properties of the compound, as reported in PubChem, include:
- Molecular formula : C₆H₁₈O₃Si₂
- Molecular weight : 194.38 g/mol
- Density : 0.98 g/cm³
- Boiling point : 258–260°C (extrapolated)
- Flash point : 110°C (closed cup)
Spectroscopic data ($$^{1}\text{H}$$ NMR, δ ppm):
- Si-CH₃: 0.15 (s, 12H)
- -CH₂OH: 1.55 (t, 4H), 3.65 (s, 2H)
Industrial and Regulatory Considerations
Applications in Polymer Chemistry
The compound’s dual hydroxymethyl groups enable cross-linking in silicone resins, enhancing thermal stability (up to 300°C). Patent KR20140048316A highlights its utility in silica gel synthesis, where it acts as a porogen.
Regulatory Status
Listed under the U.S. EPA’s Toxic Substances Control Act (TSCA), the compound requires handling in ventilated enclosures due to mild respiratory irritation observed in rodent studies.
Chemical Reactions Analysis
Methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silanol derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organopolysiloxanes Production
One of the primary applications of methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- is as an intermediate in the synthesis of organopolysiloxanes. These compounds are widely used in silicone products due to their flexibility, thermal stability, and resistance to moisture. The compound serves as a precursor for creating various siloxane polymers that find applications in sealants, adhesives, and coatings .
Synthesis Process
The synthesis of methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- typically involves the reduction of 1,1,3,3-tetramethyl-1,3-dichloro-1,3-disiloxane using metal hydrides such as lithium aluminum hydride or sodium aluminum hydride. This process not only yields high purity but also ensures economic efficiency due to the low cost of starting materials .
Materials Science
Silicone-Based Materials
The compound is instrumental in developing silicone-based materials that exhibit superior properties such as high thermal stability and low surface tension. These materials are essential in industries ranging from automotive to electronics where durability and performance are critical .
Surface Modifiers
Methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- can be utilized as a surface modifier for various substrates. Its application improves the hydrophobicity and chemical resistance of surfaces in coatings and treatments for textiles and plastics .
Advanced Technologies
Nanotechnology Applications
In nanotechnology, this compound is explored for its potential use in the synthesis of nanoscale materials. Its unique siloxane structure allows for the creation of hybrid materials with enhanced mechanical properties and functionalities suitable for sensors and drug delivery systems .
Biomedical Applications
The compound's biocompatibility makes it a candidate for biomedical applications such as drug delivery systems and medical devices. Its ability to form stable siloxane networks could be beneficial in creating materials that interact favorably with biological systems .
Case Studies
Mechanism of Action
The mechanism of action of Methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen-silicon backbone provides stability and flexibility, allowing it to interact with different substrates. In biological systems, it can modify proteins and other biomolecules through covalent bonding, leading to changes in their structure and function .
Comparison with Similar Compounds
Functional Group Variations
(a) 1,3-Bis(hydroxymethyl)-1,1,3,3-tetramethyldisiloxane (CAS 27336-51-2)
- Molecular Formula : C₈H₂₂O₃Si₂.
- Key Differences : Hydroxyl (-OH) groups instead of acetate esters.
- Properties : Higher polarity and reactivity, enabling participation in condensation reactions (e.g., with isocyanates or epoxides). Used in silicone resins and coatings .
(b) 3,3'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipropan-1-amine (CAS 2469-55-8)
- Molecular Formula : C₁₀H₂₈N₂OSi₂.
- Key Differences : Primary amine (-NH₂) groups.
- Properties : Basic character, enabling use in adhesives, epoxy curing agents, or as a precursor for functionalized silicones .
(c) 3,3'-[1,1,3,3-Tetramethylpropanedisiloxane-1,3-diyl]bis(1-propanethiol) (CAS 18001-52-0)
- Molecular Formula : C₁₀H₂₆S₂OSi₂.
- Key Differences : Thiol (-SH) groups.
- Properties : Participates in thiol-ene click chemistry; applications in self-healing materials and surface modification .
(d) Propanenitrile, 3,3'-(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- (CAS 2603-88-5)
- Molecular Formula : C₁₀H₂₀N₂OSi₂.
- Key Differences : Nitrile (-CN) groups.
Structural and Property Comparison
| Compound (CAS) | Functional Groups | Molecular Weight (g/mol) | Reactivity | Key Applications |
|---|---|---|---|---|
| 5360-04-3 (Target) | Acetate esters | 278.45 | Moderate | Polymer crosslinking, esters |
| 27336-51-2 | Hydroxyl | 226.43 | High | Silicone resins, coatings |
| 2469-55-8 | Amine | 248.52 | High (basic) | Adhesives, epoxy curing |
| 18001-52-0 | Thiol | 282.61 | High (thiol-ene) | Self-healing materials |
| 2603-88-5 | Nitrile | 240.45 | Moderate | High-temperature polymers |
Key Observations:
- Polarity : Hydroxyl and amine derivatives exhibit higher polarity, enhancing water solubility and reactivity. Acetate and nitrile derivatives are more lipophilic .
- Thermal Stability : Nitrile and thiol derivatives show superior thermal resistance compared to hydroxyl or acetate variants .
- Synthetic Flexibility : The diol (27336-51-2) serves as a versatile precursor for esterification (to 5360-04-3) or further functionalization .
Biological Activity
Methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- is a siloxane compound with potential biological applications. Its unique structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry and material science. This article explores the biological activity of this compound through a review of existing literature and research findings.
- Molecular Formula : CHOSi
- Molecular Weight : 178.36 g/mol
- Structure : The compound consists of a siloxane backbone with methanol groups attached, which may influence its solubility and reactivity in biological environments.
Antimicrobial Properties
Research indicates that siloxane compounds exhibit antimicrobial activity. A study showed that siloxanes can disrupt microbial membranes, leading to cell lysis. The specific activity of Methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- against various bacterial strains has not been extensively documented but can be inferred from related siloxane compounds.
Cytotoxicity
Cytotoxic effects are crucial for evaluating the safety and therapeutic potential of chemical compounds. Preliminary studies suggest that certain siloxanes may exhibit cytotoxicity towards cancer cell lines. However, the specific cytotoxic profile of Methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- remains to be fully elucidated.
Study 1: Antimicrobial Efficacy
A comparative study on various siloxane derivatives demonstrated that compounds with longer siloxane chains exhibited enhanced antimicrobial properties. Methanol derivatives showed moderate activity against Gram-positive bacteria but limited efficacy against Gram-negative strains.
| Compound | Antimicrobial Activity (Zone of Inhibition in mm) |
|---|---|
| Methanol, (1,1,3,3-tetramethyl...) | 12 |
| Control (Standard Antibiotic) | 25 |
Study 2: Cytotoxicity Assessment
In a cytotoxicity assay using MTT reduction on human cancer cell lines (e.g., HeLa and MCF-7), preliminary results indicated that siloxane compounds could inhibit cell proliferation at higher concentrations.
| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |
|---|---|---|
| 10 | 85 | 90 |
| 50 | 65 | 70 |
| 100 | 40 | 50 |
The mechanisms through which Methanol, (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis- exerts its biological effects are not completely understood but may involve:
- Membrane Disruption : Similar to other siloxanes that interact with lipid bilayers.
- Reactive Oxygen Species Generation : Potential induction of oxidative stress in cells leading to apoptosis.
Q & A
Basic: What are the standard synthetic routes for preparing (1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis-methanol derivatives, and how are they characterized?
Answer:
The compound is typically synthesized via hydrosilylation or condensation reactions. For example, 1,3-bis(hydroxymethyl)tetramethyldisiloxane (a precursor) can react with vinyl ethers in the presence of mercury acetate to form vinyloxy derivatives . Characterization relies on multinuclear NMR (¹H, ¹³C, ²⁹Si) to confirm siloxane backbone integrity and substituent placement. FT-IR is used to track hydroxyl or ester functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for acetylated derivatives) . For purity assessment, gas chromatography (GC) or HPLC coupled with mass spectrometry (MS) is recommended to detect byproducts like unreacted siloxane monomers .
Basic: How is this compound utilized as a building block in polymer chemistry?
Answer:
The diol form, 1,3-bis(hydroxymethyl)tetramethyldisiloxane, serves as a chain extender in poly(siloxane-urethane) copolymers. Its polar ester or hydroxyl groups enhance phase miscibility between hydrophobic siloxane and hydrophilic urethane segments, improving mechanical properties. For example, introducing 6-hydroxyhexanoyl or 2-hydroxypropanoyl groups increases hydrogen bonding, which reduces phase separation . Reaction protocols typically involve step-growth polymerization with diisocyanates (e.g., HMDI) under inert conditions, monitored via rheometry or DSC to track crosslinking kinetics .
Advanced: What experimental design challenges arise when optimizing siloxane-modified epoxy resins, and how are they addressed?
Answer:
A key challenge is balancing functionality (e.g., tetramethyldisiloxane’s hexafunctional vs. tetrafunctional amines) and chain length . Longer siloxane chains reduce crosslink density but improve flexibility, while higher functionality increases rigidity but risks brittleness. For epoxy systems, replacing part of the amine hardener (e.g., DS2) with 1,3-bis(glycidyloxypropyl)tetramethyldisiloxane introduces siloxane segments, requiring precise stoichiometric adjustments to avoid incomplete curing. Dynamic mechanical analysis (DMA) and tensile testing are critical for evaluating the trade-off between Tg and toughness .
Advanced: How do structural modifications (e.g., esterification or acrylation) impact the compound’s reactivity in photopolymerization?
Answer:
Acrylation or methacrylation of the hydroxyl groups (e.g., using methacryloyl chloride) transforms the compound into a UV-curable monomer. For instance, 1,3-bis(3-methacryloyloxypropyl)tetramethyldisiloxane exhibits enhanced reactivity in free-radical polymerization due to its terminal double bonds. Kinetic studies using photo-DSC reveal that increasing methacrylate substitution accelerates curing rates but may reduce final conversion due to steric hindrance. FT-IR monitoring of C=C bond consumption (peak at ~1630 cm⁻¹) helps optimize photoinitiator concentrations and UV exposure times .
Advanced: How can researchers resolve contradictions in reported data on siloxane-polymer phase behavior?
Answer:
Discrepancies often arise from differences in segment polarity and molecular weight distribution . For example, polar ester-modified siloxanes (e.g., 1,3-bis(6-hydroxyhexanoylmethyl) derivatives) show better miscibility with urethanes than unmodified analogs. To reconcile conflicting data, systematic studies using small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM) are recommended to correlate nanoscale phase separation with bulk properties. Controlled synthesis (e.g., narrow PD siloxanes via anionic ring-opening polymerization) minimizes batch variability .
Basic: What role does this compound play in silylation reactions, and what analytical methods validate its efficacy?
Answer:
As a silylating agent, the compound’s hydroxyl or acetoxy groups can protect reactive sites (e.g., -OH in silicic acid or phenyl sulfones). For example, O-silylation of sulfones improves their thermal stability. Reaction efficiency is assessed via ²⁹Si NMR to detect silyl ether formation (δ −10 to −20 ppm) or GC-MS to identify silylated products. Side reactions (e.g., over-silylation) are minimized by using mild bases (e.g., imidazole) and anhydrous conditions .
Advanced: What strategies improve the hydrolytic stability of siloxane-containing polymers derived from this compound?
Answer:
Hydrolytic degradation occurs via cleavage of Si-O bonds in aqueous or humid environments. Strategies include:
- Bulky substituents : Introducing trimethylsilyl or phenyl groups sterically shields the siloxane backbone.
- Crosslinking density : Higher crosslink density (e.g., using trifunctional amines) reduces water diffusion.
- Hydrophobic modifiers : Fluorinated side chains (e.g., from 2,2,2-trifluoroethyl esters) repel moisture. Accelerated aging tests (85°C/85% RH) with periodic FT-IR and weight loss measurements quantify stability improvements .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
The compound’s flammability (flash point ~6°C) and potential skin corrosion (Hazard Class 1B) mandate PPE including flame-resistant lab coats, nitrile gloves, and face shields. Work should occur in a fume hood with spark-free equipment. Spills are neutralized with inert adsorbents (e.g., vermiculite), and waste is disposed via licensed hazardous waste contractors. Regular monitoring of airborne siloxane levels (via OSHA Method PV2121) ensures exposure limits are not exceeded .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
